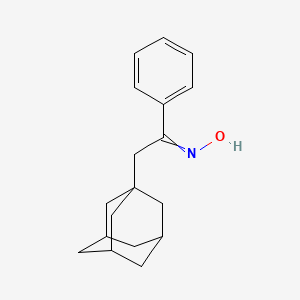
2-(Adamantan-1-yl)-1-phenylethan-1-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features a unique structure combining an adamantane moiety with a phenylethylidene group. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. The presence of the hydroxylamine group adds further reactivity and potential for diverse chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent, facilitating the formation of the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate, with the reaction proceeding at room temperature over 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane and phenylethylidene groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.
作用機序
The mechanism of action of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The adamantane moiety provides stability and rigidity, enhancing the compound’s overall reactivity and potential for diverse applications .
類似化合物との比較
Similar Compounds
- N-[(adamantan-1-yl)methyl]hydroxylamine
- N-[(adamantan-1-yl)ethyl]hydroxylamine
- N-[(adamantan-1-yl)propyl]hydroxylamine
Uniqueness
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is unique due to the presence of both the adamantane and phenylethylidene groups, which confer distinct structural and reactive properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in chemistry, biology, and industry .
特性
分子式 |
C18H23NO |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
N-[2-(1-adamantyl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C18H23NO/c20-19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15,20H,6-12H2 |
InChIキー |
GJFDBPPJJPSIDG-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NO)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14088312.png)
![1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088323.png)
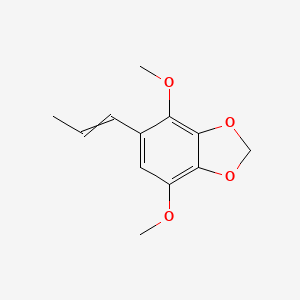
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088342.png)
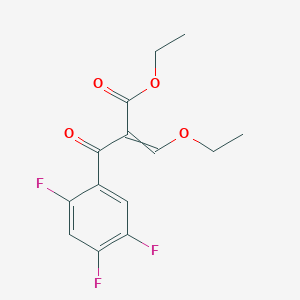
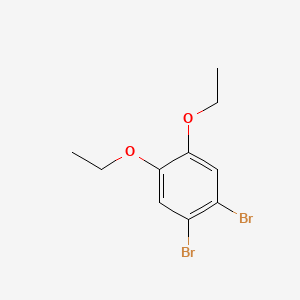
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)

![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
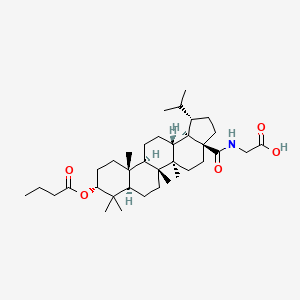
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
